N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a complex organic compound that features a benzodioxin ring, a sulfonyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzodioxin derivative with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Glycinamide Moiety: The final step involves the coupling of the sulfonylated benzodioxin with glycinamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and protein binding due to its complex structure.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the benzodioxin and sulfonyl groups.
Pathways Involved: The compound may influence signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the sulfonyl and glycinamide groups.
2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride: A related compound with a sulfonyl fluoride group instead of the glycinamide moiety.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is unique due to its combination of a benzodioxin ring, a sulfonyl group, and a glycinamide moiety, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-12-8-13(2)19(14(3)9-12)27(23,24)20-11-18(22)21-15-4-5-16-17(10-15)26-7-6-25-16/h4-5,8-10,20H,6-7,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBNZNXXJPGNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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